4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile
Overview
Description
4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a methoxy group, a morpholinosulfonyl group, and a phenoxy group attached to a nicotinonitrile core.
Preparation Methods
The synthesis of 4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenol with morpholine and sulfonyl chloride to form the morpholinosulfonyl derivative. This intermediate is then reacted with 2-chloronicotinonitrile under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and nicotinonitrile moieties.
Scientific Research Applications
4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile can be compared with other similar compounds, such as:
4-Methoxyphenol: Known for its use in the synthesis of dyes and pigments.
2-Methoxy-4-methylphenol: Used in the production of fragrances and flavoring agents.
Omeprazole N-oxide: A derivative of omeprazole used in pharmaceutical applications .
Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and potential for diverse scientific research applications.
Properties
IUPAC Name |
4-methoxy-2-(4-morpholin-4-ylsulfonylphenoxy)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-23-16-6-7-19-17(15(16)12-18)25-13-2-4-14(5-3-13)26(21,22)20-8-10-24-11-9-20/h2-7H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAFJPAKUVDXSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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